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molecular formula C16H18O5 B1207346 carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25037-45-0

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No. B1207346
M. Wt: 290.31 g/mol
InChI Key: XSXWYGABGYBZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865833B2

Procedure details

Example 5 provides a general method for preparing a polycarbonate nanocomposite by in-situ polymerization of a dihydroxy compound (bisphenol A) and an activated carbonate (bis(methylsalicyl)carbonate (BMSC)) in the presence of methyl salicylate as the solvent and nanoparticles (the functionalized nanosilica of Sample A). See Table 2 for an overview of the materials used. In a round bottom flask, 1.5 ml of the functionalized nanosilica dispersion of Sample A was diluted with 20 ml of methyl salicylate. The diluted dispersion was then placed in an ultrasound bath (Transonic T 890/H sonicator) for about 30 minutes at a power of 470 Watts. The dispersion was transferred to a glass tube reactor containing bisphenol A (24 g) and BMSC (35.73 g) and mixed to obtain a homogeneous dispersion. 400 microliters of an aqueous catalyst solution containing tetramethylammonium hydroxide (2.6 milligrams (mg)) and sodium hydroxide (9.58 mg) were added, and the reactor was purged with nitrogen to remove oxygen. The mixture was heated to a temperature of 180° C. under stirring at a speed of 90 rotations per minute (rpm). After 15 minutes the pressure in the tube reactor reached 910 millibar (mbar). The temperature was increased to 220° C., and the pressure was slowly reduced from 910 mbar to 100 mbar over a period of 4 to 5 minutes at a rate of 75 to 100 mbar per 30 seconds. After holding at 100 mbar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 100 mbar for 15 minutes to provide a bisphenol A polycarbonate nanocomposite.
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Five
Name
BMSC
Quantity
35.73 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
2.6 mg
Type
reactant
Reaction Step Seven
Quantity
9.58 mg
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous catalyst
Quantity
400 μL
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.COC1C(=CC=CC=1)COC(=O)OCC1C(=CC=CC=1)OC.[OH-].C[N+](C)(C)C.[OH-].[Na+]>C(OC)(=O)C1C(=CC=CC=1)O>[CH3:14][C:12]([C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1)([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH3:13].[C:1]([OH:4])([OH:3])=[O:2] |f:3.4,5.6,8.9|

Inputs

Step One
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Step Three
Name
dihydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Five
Name
Quantity
24 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
BMSC
Quantity
35.73 g
Type
reactant
Smiles
COC=1C(COC(OCC=2C(OC)=CC=CC2)=O)=CC=CC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Step Seven
Name
Quantity
2.6 mg
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Name
Quantity
9.58 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous catalyst
Quantity
400 μL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
under stirring at a speed of 90 rotations per minute (rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 5 provides a general method
CUSTOM
Type
CUSTOM
Details
The diluted dispersion was then placed in an ultrasound bath
CUSTOM
Type
CUSTOM
Details
The dispersion was transferred to a glass tube reactor
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous dispersion
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the reactor was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove oxygen
WAIT
Type
WAIT
Details
After 15 minutes the pressure in the tube reactor reached
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 220° C.
WAIT
Type
WAIT
Details
the pressure was slowly reduced from 910 mbar to 100 mbar over a period of 4 to 5 minutes at a rate of 75 to 100 mbar per 30 seconds
Duration
30 s
WAIT
Type
WAIT
Details
After holding at 100 mbar and 220° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 280° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained at 280° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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